molecular formula C17H28BN3O2 B13723249 (S)-2,4-Dimethyl-1-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine

(S)-2,4-Dimethyl-1-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine

Cat. No.: B13723249
M. Wt: 317.2 g/mol
InChI Key: YCYAQMVVGSUIAJ-ZDUSSCGKSA-N
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Description

(S)-2,4-Dimethyl-1-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine is a complex organic compound featuring a piperazine ring substituted with a pyridine ring and a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,4-Dimethyl-1-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the dioxaborolane group. The piperazine ring is then synthesized and coupled with the pyridine derivative under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2,4-Dimethyl-1-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(S)-2,4-Dimethyl-1-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of biological systems and interactions due to its unique structure.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (S)-2,4-Dimethyl-1-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine involves its interaction with molecular targets in biological systems. The dioxaborolane group can form reversible covalent bonds with specific biomolecules, affecting their function. The pyridine and piperazine rings can also interact with various receptors and enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid pinacol ester: This compound has a similar dioxaborolane group but differs in the aromatic ring structure.

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but contains a fluorine atom on the pyridine ring.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains an isopropoxy group instead of the pyridine ring.

Uniqueness

(S)-2,4-Dimethyl-1-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine is unique due to the combination of its piperazine, pyridine, and dioxaborolane groups. This unique structure allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C17H28BN3O2

Molecular Weight

317.2 g/mol

IUPAC Name

(2S)-2,4-dimethyl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine

InChI

InChI=1S/C17H28BN3O2/c1-13-12-20(6)9-10-21(13)15-8-7-14(11-19-15)18-22-16(2,3)17(4,5)23-18/h7-8,11,13H,9-10,12H2,1-6H3/t13-/m0/s1

InChI Key

YCYAQMVVGSUIAJ-ZDUSSCGKSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(C[C@@H]3C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3C)C

Origin of Product

United States

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